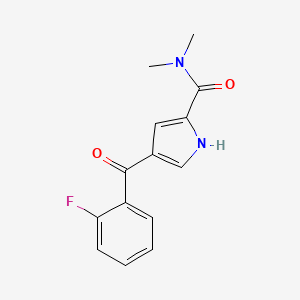

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Descripción general

Descripción

The compound is a derivative of fluorobenzoyl compounds, which are often used in medicinal chemistry and organic synthesis . The presence of the fluorobenzoyl group can influence the compound’s reactivity and biological activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, fluorobenzoyl compounds are generally synthesized through halogenation or substitution reactions .Molecular Structure Analysis

The molecular structure of fluorobenzoyl compounds has been studied using techniques like gas electron diffraction and quantum chemical calculations . These studies can provide insights into the conformational behavior and geometric parameters of the molecules .Chemical Reactions Analysis

Fluorobenzoyl compounds can participate in various chemical reactions, including coupling reactions . The presence of the fluorine atom can influence the reactivity of the compound .Physical And Chemical Properties Analysis

Fluorobenzoyl compounds generally have a solid physical state and can have varying melting and boiling points . They can also exhibit different levels of reactivity and stability .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide and its derivatives have been extensively studied for their synthesis and cytotoxic activity. A notable study by Deady et al. (2005) examined the growth inhibitory properties of carboxamide derivatives, including 4-N-[2-(dimethylamino)ethyl]carboxamides, against murine P388 leukemia and Lewis lung carcinoma. Some compounds exhibited potent cytotoxicity, with IC50 values less than 10 nM (Deady et al., 2005).

Polymer Synthesis and Properties

The compound has been used in the synthesis of novel aromatic polyamides. Hsiao et al. (1997) synthesized aromatic polyamides using a variety of aromatic diamines, yielding polymers with high inherent viscosities and excellent solubility in polar solvents. These polyamides showed high thermal stability and were used to cast transparent, flexible films (Hsiao et al., 1997).

Synthesis of Aromatic Polyamides with Specific Substituents

In another study by Yang et al. (1999), aromatic polyamides were synthesized from derivatives of 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide. These polymers displayed glass transition temperatures of 209-267°C and had high thermal stability with 10% weight loss values above 460°C in nitrogen (Yang et al., 1999).

Aromatic Polyamides Bearing Ether and Isopropylidene Links

Hsiao and Yu (1996) explored aromatic polyamides containing ether and isopropylidene links in the main chain, derived from 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide. These polyamides were amorphous, soluble in polar solvents, and showed good thermal stability, making them suitable for various industrial applications (Hsiao & Yu, 1996).

Development of Fluorine-18-Labeled Antagonists

Lang et al. (1999) utilized derivatives of the compound in the development of fluorine-18-labeled 5-HT1A antagonists. This study highlights the potential of 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide in the development of novel diagnostic tools in the field of nuclear medicine (Lang et al., 1999).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Research on fluorobenzoyl compounds is ongoing, and these compounds continue to be of interest in various fields, including medicinal chemistry and organic synthesis . Future research may focus on exploring their potential applications and understanding their properties and reactivity in greater detail .

Propiedades

IUPAC Name |

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-17(2)14(19)12-7-9(8-16-12)13(18)10-5-3-4-6-11(10)15/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJJCPJIYQCMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328402 | |

| Record name | 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

CAS RN |

338404-14-1 | |

| Record name | 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

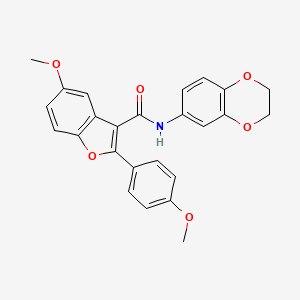

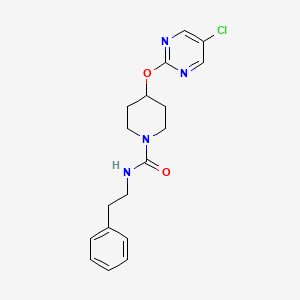

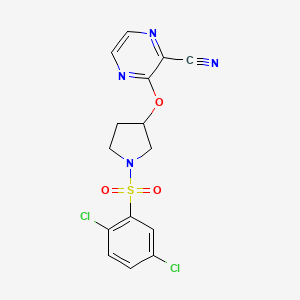

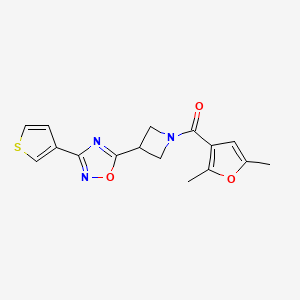

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2971789.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide](/img/structure/B2971798.png)

![methyl 3-(2-{2-oxo-2-[4-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B2971805.png)

![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B2971808.png)

![N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2971810.png)

![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)